Tavaborole Tavaborole Tavaborole is a boron-containing small molecule antifungal agent with broad-spectrum activity against filamentous fungi, including both mold and yeast. 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole inhibits fungal cytoplasmic leucyl-tRNA synthetase by preventing catalytic turnover, thus inhibiting synthesis of leucyl-tRNA(Leu) and consequentially blocking protein synthesis.
Tavaborole is a member of the class of benzoxaboroles that is 1,3-dihydro-1-hydroxy-2,1-benzoxaborole substituted at position 5 by a fluoro group. A topical antifungal agent used for the treatment of onychomycosis (fungal infection of the toenails and fingernails). It has a role as an antifungal agent, a protein synthesis inhibitor and an EC 6.1.1.4 (leucine--tRNA ligase) inhibitor. It is an organofluorine compound and a benzoxaborole.
Tavaborale is a novel, boron-based topical antifungal medication for the treatment of onychomycosis, a fungal infection of the nail and nail bed due to *Trichophyton rubrum* or *Trichophyton mentagrophytes* infection. Tavaborole functions by inhibiting Leucyl-tRNA synthetase, or LeuRS, an essential fungal enzyme required for protein synthesis and for the catalysis of ATP-dependent ligation of L-leucine to tRNA(Leu).
Brand Name: Vulcanchem
CAS No.: 174671-46-6
VCID: VC0544613
InChI: InChI=1S/C7H6BFO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,10H,4H2
SMILES: B1(C2=C(CO1)C=C(C=C2)F)O
Molecular Formula: C7H6BFO2
Molecular Weight: 151.93 g/mol

Tavaborole

CAS No.: 174671-46-6

Inhibitors

VCID: VC0544613

Molecular Formula: C7H6BFO2

Molecular Weight: 151.93 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Tavaborole - 174671-46-6

CAS No. 174671-46-6
Product Name Tavaborole
Molecular Formula C7H6BFO2
Molecular Weight 151.93 g/mol
IUPAC Name 5-fluoro-1-hydroxy-3H-2,1-benzoxaborole
Standard InChI InChI=1S/C7H6BFO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,10H,4H2
Standard InChIKey LFQDNHWZDQTITF-UHFFFAOYSA-N
SMILES B1(C2=C(CO1)C=C(C=C2)F)O
Canonical SMILES B1(C2=C(CO1)C=C(C=C2)F)O
Appearance White to off-white solid powder
Colorform White to off-white powde
Description Tavaborole is a boron-containing small molecule antifungal agent with broad-spectrum activity against filamentous fungi, including both mold and yeast. 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole inhibits fungal cytoplasmic leucyl-tRNA synthetase by preventing catalytic turnover, thus inhibiting synthesis of leucyl-tRNA(Leu) and consequentially blocking protein synthesis.
Tavaborole is a member of the class of benzoxaboroles that is 1,3-dihydro-1-hydroxy-2,1-benzoxaborole substituted at position 5 by a fluoro group. A topical antifungal agent used for the treatment of onychomycosis (fungal infection of the toenails and fingernails). It has a role as an antifungal agent, a protein synthesis inhibitor and an EC 6.1.1.4 (leucine--tRNA ligase) inhibitor. It is an organofluorine compound and a benzoxaborole.
Tavaborale is a novel, boron-based topical antifungal medication for the treatment of onychomycosis, a fungal infection of the nail and nail bed due to *Trichophyton rubrum* or *Trichophyton mentagrophytes* infection. Tavaborole functions by inhibiting Leucyl-tRNA synthetase, or LeuRS, an essential fungal enzyme required for protein synthesis and for the catalysis of ATP-dependent ligation of L-leucine to tRNA(Leu).
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility In water, 6029 mg/L at 25 °C (est)
Slightly soluble in water
Freely soluble in ethanol, propylene glycol
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
AN 2690
AN-2690
AN2690
Kerydin
tavaborole
Vapor Pressure 3.25X10-3 mm Hg at 25 °C (est)
Reference 1: Gupta AK, Daigle D. Potential role of Tavaborole for the treatment of onychomycosis. Future Microbiol. 2014;9(11):1243-50. doi: 10.2217/fmb.14.76. PubMed PMID: 25437186.
2: Toledo-Bahena ME, Bucko A, Ocampo-Candiani J, Herz-Ruelas ME, Jones TM, Jarratt MT, Pollak RA, Zane LT. The efficacy and safety of tavaborole, a novel, boron-based pharmaceutical agent: phase 2 studies conducted for the topical treatment of toenail onychomycosis. J Drugs Dermatol. 2014 Sep;13(9):1124-32. PubMed PMID: 25226015.
3: Ciaravino V, Coronado D, Lanphear C, Shaikh I, Ruddock W, Chanda S. Tavaborole, a novel boron-containing small molecule for the topical treatment of onychomycosis, is noncarcinogenic in 2-year carcinogenicity studies. Int J Toxicol. 2014 Sep-Oct;33(5):419-27. doi: 10.1177/1091581814545245. Epub 2014 Sep 7. PubMed PMID: 25201897.
4: Markham A. Tavaborole: first global approval. Drugs. 2014 Sep;74(13):1555-8. doi: 10.1007/s40265-014-0276-7. PubMed PMID: 25118637.
5: Gupta AK, Daigle D. Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Expert Rev Anti Infect Ther. 2014 Jul;12(7):735-42. doi: 10.1586/14787210.2014.915738. Epub 2014 Jun 4. PubMed PMID: 24894552.
6: Elewski BE, Tosti A. Tavaborole for the treatment of onychomycosis. Expert Opin Pharmacother. 2014 Jul;15(10):1439-48. doi: 10.1517/14656566.2014.921158. Epub 2014 May 26. PubMed PMID: 24856836.
PubChem Compound 11499245
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator